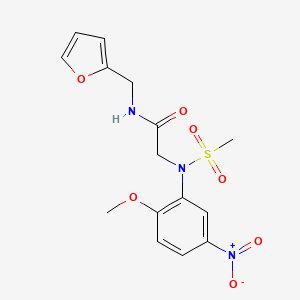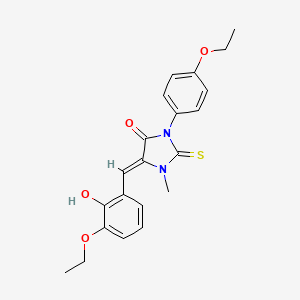![molecular formula C17H27N3O2S B4656308 N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656308.png)
N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide can reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects in animal models. It can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It can also reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide can reduce the severity of neuropathic pain and improve motor function in animal models of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its selectivity for the P2X7 receptor, which reduces the potential for off-target effects. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide. One potential area of research is its use in treating inflammatory bowel disease, as the P2X7 receptor has been implicated in the pathogenesis of this disease. Another area of research is its potential use in treating chronic pain, as it has been shown to be effective in animal models of neuropathic pain. Additionally, further studies are needed to determine the safety and efficacy of N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide in humans.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide has been used in various scientific research studies for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of arthritis and neuroinflammation. It has also been studied for its potential use in treating neuropathic pain, multiple sclerosis, and cancer.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)propyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-3-16(19-23(21,22)15-10-18-20(2)11-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h10-14,16,19H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVJEEPYQYJEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-[1-(1-Adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B4656226.png)

![methyl 4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4656236.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B4656247.png)


![2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4656263.png)
![2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4656267.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656282.png)
![1-(2-fluorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4656286.png)
![1-(2-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4656294.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656295.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4656298.png)
![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4656303.png)